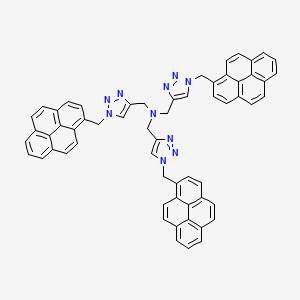
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is a complex organic compound that features a pyrene core linked to triazole rings. This compound is notable for its unique photophysical and electronic properties, making it a valuable component in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine typically involves the following steps:
Formation of Pyrene Derivatives: Pyrene derivatives are synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the pyrene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Pyrenequinones and other oxidized derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
科学的研究の応用
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is primarily based on its ability to interact with various molecular targets through its triazole and pyrene moieties. The triazole rings can coordinate with metal ions, forming stable complexes, while the pyrene core can engage in π-π interactions with aromatic systems. These interactions facilitate its use in catalysis, sensing, and molecular recognition .
類似化合物との比較
Similar Compounds
Tris(4-aminophenyl)amine: Another triazole-based compound with similar coordination properties.
Pyrene-based MOFs: Compounds that utilize pyrene as a core structure for the development of metal-organic frameworks.
Uniqueness
Tris((1-(pyren-1-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)amine is unique due to its combination of pyrene and triazole functionalities, which endow it with exceptional photophysical properties and versatile coordination chemistry. This makes it particularly valuable in applications requiring strong luminescence and stable metal coordination .
特性
分子式 |
C60H42N10 |
|---|---|
分子量 |
903.0 g/mol |
IUPAC名 |
1-[1-(pyren-1-ylmethyl)triazol-4-yl]-N,N-bis[[1-(pyren-1-ylmethyl)triazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C60H42N10/c1-4-37-10-13-43-16-19-46(52-25-22-40(7-1)55(37)58(43)52)28-68-34-49(61-64-68)31-67(32-50-35-69(65-62-50)29-47-20-17-44-14-11-38-5-2-8-41-23-26-53(47)59(44)56(38)41)33-51-36-70(66-63-51)30-48-21-18-45-15-12-39-6-3-9-42-24-27-54(48)60(45)57(39)42/h1-27,34-36H,28-33H2 |
InChIキー |
USBAJAFGYGVQCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=C(N=N5)CN(CC6=CN(N=N6)CC7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)CC1=CN(N=N1)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


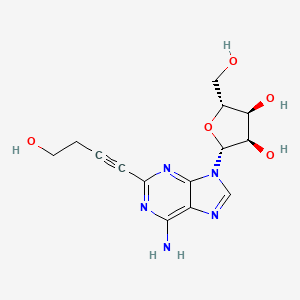


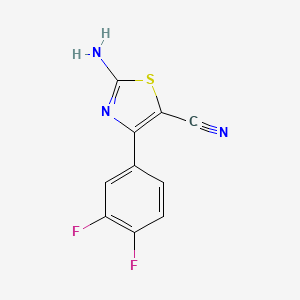
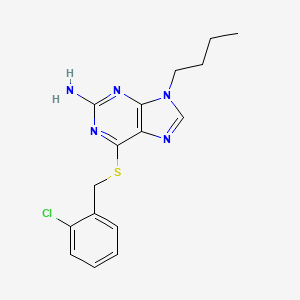
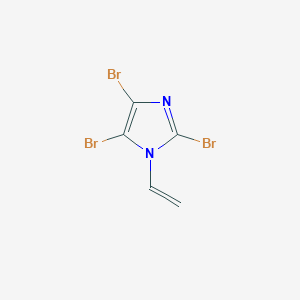
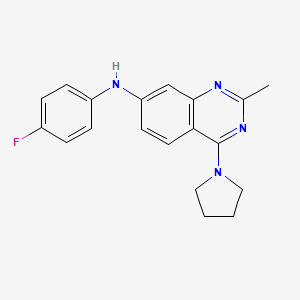
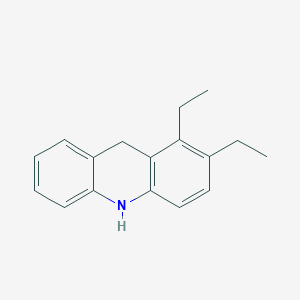
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
